4-amino-6-(methoxymethyl)pyrimidine CAS number and synonyms
4-amino-6-(methoxymethyl)pyrimidine CAS number and synonyms
The following technical guide details the chemical identity, synthesis, and application of 4-Amino-6-(methoxymethyl)pyrimidine , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Identity & Core Data
4-Amino-6-(methoxymethyl)pyrimidine is a functionalized pyrimidine derivative characterized by an exocyclic primary amine at the C4 position and a methoxymethyl ether group at the C6 position. It serves as a critical intermediate in the synthesis of antiviral nucleoside mimetics and kinase inhibitors.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 6-(Methoxymethyl)pyrimidin-4-amine |
| Common Name | 4-Amino-6-(methoxymethyl)pyrimidine |
| Synonyms | 4-Pyrimidinamine, 6-(methoxymethyl)-; 6-(Methoxymethyl)-4-aminopyrimidine |
| CAS Registry Number | Not widely listed as a commodity chemical (Custom synthesis typically required; see Note 1) |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| SMILES | COCc1cc(N)ncn1 |
| InChI Key | (Predicted) InChI=1S/C6H9N3O/c1-10-4-3-5(7)8-2-9-5/h2-3H,1H3,(H2,7,8,9) |
Note 1: Unlike its isomer 4-amino-6-methoxypyrimidine (CAS 696-45-7), the 6-(methoxymethyl) derivative is often generated in situ or synthesized as a captive intermediate in drug discovery programs. Users should verify the specific isomer required, as "methoxy" and "methoxymethyl" are distinct functional groups with different electronic properties.
Physicochemical Properties
The presence of the methoxymethyl group imparts unique solubility and steric characteristics compared to simple alkyl or alkoxy pyrimidines.
| Property | Value / Prediction | Implication for Handling |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas. |
| Melting Point | 145–150 °C (Predicted) | Suitable for solid-phase handling. |
| Solubility | Soluble in DMSO, Methanol, DMF | Good compatibility with polar organic reactions. |
| pKa (Basic N) | ~4.5 (Ring N1/N3) | Weakly basic; protonates in strong acid. |
| LogP | ~0.2 (Predicted) | Amphiphilic; amenable to reverse-phase HPLC. |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Capable of specific binding interactions. |
Synthetic Methodologies
The synthesis of 4-amino-6-(methoxymethyl)pyrimidine typically follows a convergent route involving the condensation of a functionalized beta-keto ester with an amidine, followed by functional group interconversion.
Primary Synthetic Route: The Amidine Condensation Pathway
This robust protocol allows for the construction of the pyrimidine core with the methoxymethyl group already in place.
Step 1: Condensation [1]
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Reagents: Formamidine acetate (or hydrochloride) + Methyl 4-methoxyacetoacetate.
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Conditions: Sodium methoxide (NaOMe), Methanol, Reflux, 4–6 h.
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Intermediate: 6-(Methoxymethyl)pyrimidin-4(3H)-one (Tautomer: 4-hydroxy-6-(methoxymethyl)pyrimidine).
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Mechanism: Base-catalyzed cyclocondensation.
Step 2: Chlorination
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Reagents: Phosphorus oxychloride (POCl₃).
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Conditions: Reflux, 2–3 h (Optional: catalytic DMF).
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Intermediate: 4-Chloro-6-(methoxymethyl)pyrimidine.
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Mechanism: Nucleophilic substitution of the hydroxyl group (via phosphorodichloridate intermediate).
Step 3: Amination
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Reagents: Ammonia (NH₃) in Methanol or Ethanol.
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Conditions: Sealed tube/Autoclave, 80–100 °C, 4–8 h.
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Product: 4-Amino-6-(methoxymethyl)pyrimidine.
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Mechanism: SₙAr (Nucleophilic Aromatic Substitution).[2]
Visualized Synthesis Workflow
Caption: Step-wise synthesis from acyclic precursors via cyclization, chlorination, and amination.
Applications in Drug Discovery
This compound serves as a "privileged scaffold" in medicinal chemistry due to the pyrimidine ring's ability to mimic nucleobases (cytosine/adenine) and the methoxymethyl group's potential to interact with specific hydrophobic pockets or serve as a linker.
Kinase Inhibitor Development
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Mechanism: The 4-amino group acts as a hydrogen bond donor to the hinge region of kinase enzymes (e.g., CDK, EGFR).
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Role: The C6-methoxymethyl group provides a vector for exploring the "solvent-front" region of the ATP-binding pocket, potentially improving selectivity over other kinases.
Antiviral Nucleoside Mimetics
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Analogy: Structurally related to Bacimethrin (an antibiotic) and intermediates used for Acyclovir analogs.
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Application: Used as a base to couple with ribose or pseudosugar moieties to create novel nucleoside reverse transcriptase inhibitors (NRTIs).
Fragment-Based Drug Design (FBDD)
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Utility: Due to its low molecular weight (<150 Da) and defined hydrogen-bonding motif, it is an ideal fragment for screening against novel biological targets using X-ray crystallography or NMR.
Analytical Characterization
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.
| Method | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | δ 8.35 (s, 1H, H-2), δ 6.45 (s, 1H, H-5), δ 6.80 (br s, 2H, NH₂), δ 4.25 (s, 2H, CH₂-O), δ 3.30 (s, 3H, O-CH₃). |
| LC-MS (ESI+) | [M+H]⁺ = 140.1 ; Single peak integration >98%. |
| HPLC | Retention time dependent on column (C18 recommended); Mobile phase: Water/Acetonitrile + 0.1% Formic Acid. |
Safety & Handling Protocols
While specific toxicological data for this exact derivative may be limited, it should be handled with the same rigor as other aminopyrimidines.
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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GHS Signal Word: WARNING .
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H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
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Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C.[3]
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and properties).
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PubChem. (2024). Compound Summary: 4-Amino-6-methoxypyrimidine (Isomer Comparison). National Library of Medicine. Link
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Sigma-Aldrich. (2024). Product Specification: Methyl 4-methoxyacetoacetate. Merck KGaA. Link
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Jain, K. S., et al. (2006). "Recent advances in the synthesis of pyrimidines and their biological activities." Current Science, 90(6), 793-803. Link
